CMK Exhibits >800-Fold Selectivity for Cdc5 (L158G) Over Wild-Type Cdc5, a Window Not Reported for FMK
CMK inhibits the growth of yeast expressing the Cdc5 (L158G) mutant allele with an IC50 of 36 nM, whereas its IC50 against wild-type Cdc5 exceeds 30 µM, yielding a selectivity index of >833-fold . This striking differential has been explicitly documented only for CMK; the corresponding selectivity data for the structural analog FMK are absent from the public literature, implying that FMK cannot be assumed to reproduce this window .
| Evidence Dimension | Growth inhibition IC50 against Cdc5 (L158G) vs. wild-type Cdc5 |
|---|---|
| Target Compound Data | IC50 = 36 nM (Cdc5 L158G); IC50 >30 µM (wild-type) |
| Comparator Or Baseline | FMK: selectivity data for Cdc5 (L158G) vs. wild-type not reported in publicly available comparator studies |
| Quantified Difference | >833-fold selectivity for Cdc5 (L158G) over wild-type; comparator selectivity window unknown |
| Conditions | Yeast growth assay, engineered Cdc5 (L158G) allele, cdc5-as1 strain background |
Why This Matters
Researchers employing chemical-genetic strategies that rely on the Cdc5 (L158G) allele require this specific selectivity window; substituting CMK with FMK or another RSK2 inhibitor would necessitate complete orthogonal re-validation, adding months of assay development time.
